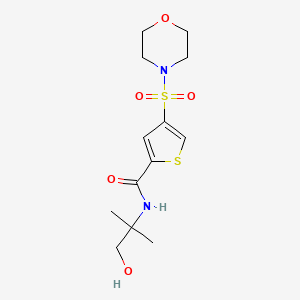

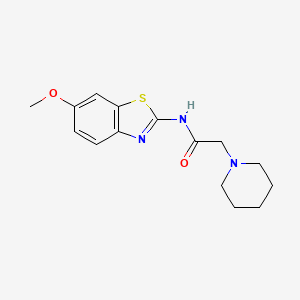

![molecular formula C11H16N2O2S B5502920 N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine" is a part of a class of organic compounds that include functionalities such as nitro, thienyl (thiophene), and amine groups. These classes of compounds are of interest due to their potential applications in various fields such as materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The sustainable synthesis of N-methyl/ethyl amines from nitroarenes has been demonstrated using a single-site manganese catalyst, highlighting a method that might be applicable or adaptable for synthesizing the compound (Mondal et al., 2022). This method provides a pathway from nitroarenes to N-alkyl amines with excellent functional group tolerance, which is crucial for the synthesis of complex molecules.

Molecular Structure Analysis

Density Functional Theory (DFT) studies can provide insights into the geometric structures, vibrational frequencies, and molecular electrostatic potential (MEP) of similar compounds. For instance, DFT/B3LYP methods with a 6-31 G(d) basis set have been used to analyze the structural and electronic properties of related compounds, suggesting a possible approach to studying the molecular structure of the target compound (Vessally et al., 2013).

Chemical Reactions and Properties

The reactivity of a compound with a similar structure involving nitro, amine, and thiophene groups can be influenced by the functional groups present. For instance, primary amine-thiourea derivatives have been shown to catalyze the conjugate addition of ketones to nitroalkenes, indicating the potential reactivity of the amine and nitro functional groups in catalytic processes (Huang & Jacobsen, 2006).

Physical Properties Analysis

The physical properties of such compounds can vary widely depending on their molecular structure. However, detailed physical property analysis typically requires experimental data such as melting points, boiling points, solubility, and crystal structure information. For closely related compounds, single crystal X-ray diffraction studies have provided insights into their crystalline structure and physical properties (Nadaf et al., 2019).

科学的研究の応用

Catalytic Synthesis and Functionalization

Research has demonstrated the utility of primary amine-thiourea derivatives, including compounds similar to N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine, as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process, indicative of an enamine mechanism, has been shown to accommodate a broad substrate scope and produce products with good-to-excellent diastereoselectivity, highlighting its potential in synthetic organic chemistry (Huang & Jacobsen, 2006).

Reductive Amination

The compound's structural motif, featuring N-methyl- and N-alkylamines, is crucial in synthetic chemistry, including the development of new methodologies for the synthesis of these amines. Notably, reductive amination processes have been optimized using reusable cobalt oxide nanoparticles, demonstrating an efficient path for the synthesis of various N-methyl- and N-alkylamines, which are pivotal in pharmaceuticals and agrochemicals (Senthamarai et al., 2018).

Novel Amine Synthesis

Innovative methods for amine synthesis that repurpose simple feedstock building blocks, such as olefins and nitro(hetero)arenes, have been developed. These methods provide a streamlined approach to producing secondary amines in a formal olefin hydroamination, showcasing the chemical versatility and potential applications of compounds akin to N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine in medicinal chemistry and beyond (Gui et al., 2015).

Sustainable Synthesis

Research into the sustainable synthesis of N-methyl/ethyl amines from nitroarenes has been catalyzed by manganese, highlighting a tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation process. This catalytic protocol is notable for its selectivity and potential for large-scale synthesis, underscoring the importance of sustainable methods in the chemical synthesis of compounds similar to N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine (Mondal et al., 2022).

特性

IUPAC Name |

N-ethyl-2-methyl-N-[(5-nitrothiophen-2-yl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-4-12(7-9(2)3)8-10-5-6-11(16-10)13(14)15/h5-6H,2,4,7-8H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYNWAQREPRTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(S1)[N+](=O)[O-])CC(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5427696 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

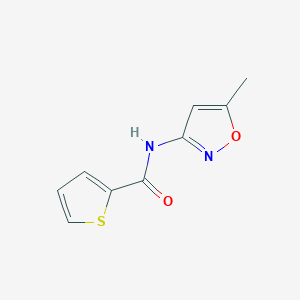

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

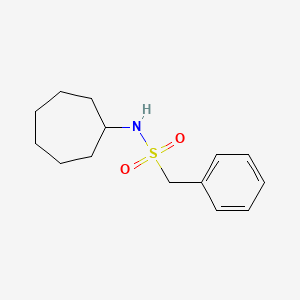

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

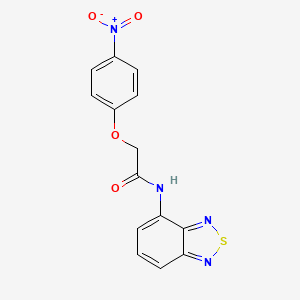

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

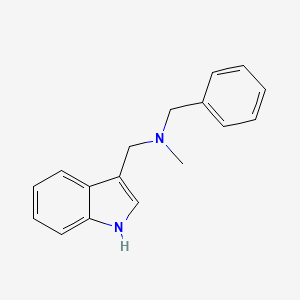

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)